molecular formula C7H8N2 B1585805 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 496-13-9

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B1585805
CAS No.: 496-13-9
M. Wt: 120.15 g/mol
InChI Key: HIACNNDCIUUION-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that features a fused bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus. This compound is one of the six structural isomers of pyrrolopyridine and is known for its broad spectrum of pharmacological properties . It is an important scaffold in medicinal chemistry due to its occurrence in various biologically active substances .

Mechanism of Action

Target of Action

The primary target of the compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 plays a crucial role in the regulation of immune responses, including T cell activation, differentiation, and survival .

Mode of Action

This compound interacts with HPK1, inhibiting its activity . This inhibition can lead to changes in the immune response, particularly affecting the behavior of T cells .

Biochemical Pathways

The inhibition of HPK1 by this compound affects several biochemical pathways. Most notably, it impacts the MAPK signaling pathway, which plays a key role in regulating immune responses . The downstream effects of this include changes in T cell activation, differentiation, and survival .

Pharmacokinetics

One study suggests that a compound derived from this compound exhibited satisfactory pharmacokinetic properties in mice . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in T cell behavior. By inhibiting HPK1, this compound can potentially alter T cell activation, differentiation, and survival . This could have significant implications for the treatment of diseases involving the immune system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s stability and activity

Safety and Hazards

The compound is classified under Hazard Classifications Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to handle it with care and follow safety precautions.

Future Directions

The future directions for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine research could involve the development of new NAMPT inhibitors with improved activity, toxicological profile, and physicochemical properties . The compound’s scaffold is considered attractive for drug discovery research .

Biochemical Analysis

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACNNDCIUUION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364032
Record name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-13-9
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HCl (1.55 g, 8.03 mmol) was suspended in dimethylformamide (30 ml) and treated with triisopropylethylamine (4.21 ml, 24.08 mmol). After stirring for 20 minutes, the mixture was cooled to −15° C. 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.028 g, 8.03 mmol) was dissolved in 10 ml tetrahydrofuran and added via syringe over 10 minutes. The mixture was allowed to warm to room temperature, and it was stirred for 3 hours and concentrated under a stream of nitrogen to minimal volume. The residue was diluted with cold water to give a turbid mixture which was filtered with water washes to provide the title compound after drying.
Name
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
triisopropylethylamine
Quantity
4.21 mL
Type
reactant
Reaction Step Two
Quantity
2.028 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
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Reactant of Route 4
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Reactant of Route 5
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Reactant of Route 6
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

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